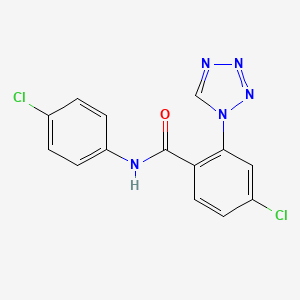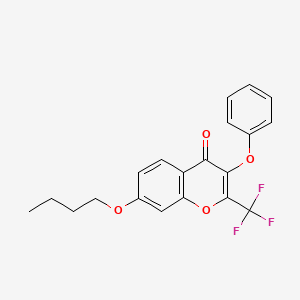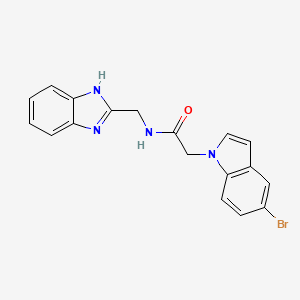![molecular formula C20H21NO3 B11153262 3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one](/img/structure/B11153262.png)
3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a benzo[c]chromen-6-one core structure, which is often associated with various pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and continuous flow reactors to ensure high yield and purity. The use of nanocatalysts, such as cobalt, ruthenium, and nickel-based catalysts, has been reported to enhance the efficiency of hydrogenation and cyclization reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium or platinum catalysts
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine-4-one: A related compound with similar structural features but different pharmacological properties.
Indole derivatives: Compounds with a similar core structure but different functional groups and biological activities.
Uniqueness
3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structural complexity allows for a wide range of chemical modifications, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C20H21NO3 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
3-hydroxy-4-methyl-2-(piperidin-1-ylmethyl)benzo[c]chromen-6-one |
InChI |
InChI=1S/C20H21NO3/c1-13-18(22)14(12-21-9-5-2-6-10-21)11-17-15-7-3-4-8-16(15)20(23)24-19(13)17/h3-4,7-8,11,22H,2,5-6,9-10,12H2,1H3 |
Clave InChI |
ZJXZRXHSMSOSNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC2=C1OC(=O)C3=CC=CC=C32)CN4CCCCC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethoxy-2-hexyl-6H-benzo[c]chromen-6-one](/img/structure/B11153180.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B11153188.png)
![2-[2-(3,4-Dimethoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-fluorophenyl methyl ether](/img/structure/B11153195.png)
![4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11153199.png)
![6-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11153204.png)

![methyl N-{[6-(propan-2-yl)-2-(pyridin-3-yl)quinolin-4-yl]carbonyl}glycinate](/img/structure/B11153209.png)
![methyl 2-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11153215.png)
![2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone](/img/structure/B11153224.png)
![4-methyl-2-(4-methylphenyl)-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B11153229.png)
![3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B11153238.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B11153239.png)


